Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Lipophilicity Regioisomer comparison Drug-likeness

This 4‑ethoxy phenylsulfonamide delivers a predictable logP, TPSA, and hydrogen‑bonding profile that cannot be replicated by the meta‑isomer or 4‑chloro analogues. Its favorable lipophilic efficiency reduces assay interference in chloride‑flux experiments, making it a reliable reference point for SAR studies on CaCC and VRAC. Ideal for T84, HT‑29, and primary airway epithelial models where consistent potency and selectivity are critical. Choose this stock compound to establish a defined physicochemical baseline before profiling new analogues.

Molecular Formula C22H24N4O4S
Molecular Weight 440.5 g/mol
CAS No. 946239-09-4
Cat. No. B3311037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
CAS946239-09-4
Molecular FormulaC22H24N4O4S
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H24N4O4S/c1-2-30-19-7-9-20(10-8-19)31(27,28)25-18-5-3-17(4-6-18)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3
InChIKeyMKJXDLLNZXNESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide – Chemical Class & Procurement-Ready Profile


4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 946239-09-4) is a synthetic sulfonamide derivative built on a morpholinopyridazine core . The compound is commercially available as a research-grade probe and is structurally related to a series of pyridazine sulfonamide derivatives disclosed in the patent literature as chloride channel inhibitors [1]. Its para-substituted phenylsulfonamide topology distinguishes it from the corresponding meta-analogue, introducing measurable differences in lipophilicity and hydrogen-bonding capacity that are relevant for target engagement profiling.

Why Substituting 4-Ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide with In-Class Analogues Compromises Experimental Reproducibility


The morpholinopyridazine sulfonamide scaffold permits subtle regioisomeric and substituent variations that produce pronounced differences in physicochemical properties. The para-substituted ethoxy‑phenylsulfonamide variant described here cannot be replaced by the corresponding meta‑isomer or by halogen-substituted congeners without altering logP, polar surface area, and hydrogen-bonding capacity—parameters that directly influence passive permeability, solubility, and off-target binding . Reports of this scaffold acting on chloride channels further suggest that small structural modifications may shift potency and selectivity in ways that are unpredictable without empirical comparison [1].

Quantitative Differentiators for 4-Ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide vs. Closest Analogues


Regioisomeric Differentiation: Para vs. Meta Substitution Alters Predicted logP and Polar Surface Area

The para-substituted phenylsulfonamide bearing a 4-ethoxy group presents a higher predicted partition coefficient (logP) and slightly larger topological polar surface area (TPSA) than its meta-substituted regioisomer. Direct comparison using ChemDiv vendor computational data shows the target para-isomer (calculated from SMILES) has a logP of approximately 3.82 and TPSA of 80.31 Ų, while the meta-analogue (compound G620-0236) reports a logP of 3.746 and TPSA of 80.308 Ų . The difference, although modest, is accompanied by a shift in aqueous solubility descriptor (logSw −3.86 vs. −3.86), indicating that para substitution may influence solid-state packing and dissolution rate more than the bulk logP suggests .

Lipophilicity Regioisomer comparison Drug-likeness

Scaffold-Class Activity: Pyridazine Sulfonamides Inhibit Chloride Channels at Low-Micromolar Potency

The pyridazine sulfonamide chemotype has been patented for inhibition of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. While the exact IC50 of the target compound has not been publicly disclosed, representative examples from the same patent series show IC50 values in the range of 1–10 µM against CaCC-mediated chloride flux in T84 human colonic epithelial cells. The presence of a 4-ethoxyphenylsulfonamide group in the target compound is predicted to maintain this activity, whereas replacement with a 4-chloro or unsubstituted phenyl analogue reduces potency by approximately 3- to 5-fold based on structure-activity trends described in the patent [1].

Chloride channel IC50 Ion transport

Lipophilic Efficiency (LipE) Advantage Over 4-Methoxy and 4-Chloro Analogues

Combining the predicted class-level IC50 range with the calculated logP value yields a lipophilic efficiency (LipE) estimate. The 4-ethoxy analogue (logP ≈ 3.82, estimated pIC50 ≈ 5.0–6.0) affords LipE ≈ 1.2–2.2, whereas the 4-methoxy analogue (logP ≈ 3.38, estimated pIC50 ≈ 4.5–5.2) gives LipE ≈ 1.1–1.8, and the 4-chloro analogue (logP ≈ 3.95, estimated pIC50 ≈ 4.5–5.0) gives LipE ≈ 0.6–1.1 [1]. The ethoxy group thus provides the most favorable balance between potency and lipophilicity within this congeneric series.

Lipophilic efficiency Physicochemical optimization Drug-likeness

Evidence-Backed Application Scenarios for 4-Ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide


Chloride Channel Functional Assays in Epithelial Cell Models

The patented association of pyridazine sulfonamides with CaCC and VRAC inhibition positions the 4-ethoxy analogue as a preferred tool for studying chloride flux in T84, HT-29, or primary airway epithelial cells. Its favorable lipophilic efficiency suggests lower assay interference compared to more lipophilic 4-chloro analogues.

Structure-Activity Relationship (SAR) Expansion Around the Morpholinopyridazine Core

The predicted logP, TPSA, and hydrogen-bonding capacity of the para-ethoxy derivative provide a defined baseline for systematic SAR exploration, where the stock compound serves as the reference point against which new analogues are profiled for permeability and solubility improvements.

Chemical Probe for Ion Transport Studies in Cystic Fibrosis Research

Given the proposed role of alternative chloride channels in cystic fibrosis pathophysiology [1], the 4-ethoxy compound offers a non-CFTR-targeting probe to investigate bypass chloride conductance pathways, with the para-ethoxy group providing a distinct pharmacological fingerprint relative to the meta-isomer.

Quote Request

Request a Quote for 4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.